N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
Description
N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzenesulfonyl group attached to a furan-containing ethyl chain and a 3-phenylpropyl substituent on the adjacent amide nitrogen.
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide |
InChI |
InChI=1S/C23H24N2O5S/c26-22(24-15-7-11-18-9-3-1-4-10-18)23(27)25-17-21(20-14-8-16-30-20)31(28,29)19-12-5-2-6-13-19/h1-6,8-10,12-14,16,21H,7,11,15,17H2,(H,24,26)(H,25,27) |
InChI Key |
NSDOGSBXASHDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a furan derivative to form an intermediate, which is then reacted with ethanediamide and a phenylpropyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The ethanediamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzenesulfonyl group can yield benzene derivatives .
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The ethanediamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Sulfonyl Group Variations: The benzenesulfonyl group in the target compound may enhance metabolic stability compared to the 4-fluorobenzenesulfonyl analog (CAS 869071-80-7), as fluorination can alter electronic effects and bioavailability .
Aromatic Heterocycles: The furan-2-yl moiety in the target compound is structurally analogous to ranitidine’s furan-based intermediates but lacks the dimethylamino group critical for H₂ receptor antagonism .
Amide Linker Modifications :
- The 3-phenylpropyl chain in the target compound provides steric bulk compared to the shorter alkyl or heterocyclic substituents in analogs (e.g., oxazinan in ). This may influence membrane permeability or receptor selectivity.
Research Findings and Implications
- Stability and Reactivity : The benzenesulfonyl group likely confers resistance to oxidative degradation compared to nitro-containing analogs (e.g., ranitidine-related compounds), which are prone to nitrosamine formation under acidic conditions .
- Synthetic Challenges : The furan-2-yl and benzenesulfonyl groups may complicate regioselective synthesis, as seen in ranitidine impurity pathways .
- Biological Activity: While direct data are unavailable, the dimethylamino-free structure of the target compound suggests divergent mechanisms from ranitidine-like H₂ antagonists. Its phenylpropyl chain may align with lipophilic targets (e.g., kinase inhibitors) .
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